molecular formula C16H15N3O B11170566 N-(4-cyanophenyl)-4-(dimethylamino)benzamide

N-(4-cyanophenyl)-4-(dimethylamino)benzamide

Cat. No.: B11170566
M. Wt: 265.31 g/mol
InChI Key: DCDNNNVNOAETFD-UHFFFAOYSA-N
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Description

N-(4-cyanophenyl)-4-(dimethylamino)benzamide is an organic compound that features a benzamide core with a 4-cyanophenyl and a 4-(dimethylamino) substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-cyanophenyl)-4-(dimethylamino)benzamide typically involves the reaction of 4-cyanobenzoic acid with 4-(dimethylamino)aniline. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the compound. Additionally, industrial processes may incorporate more robust purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-cyanophenyl)-4-(dimethylamino)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the cyano group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Various nucleophiles such as halides, amines, and thiols

Major Products Formed

    Oxidation: Oxidized derivatives of the benzamide core

    Reduction: Amino derivatives of the benzamide core

    Substitution: Substituted benzamide derivatives

Scientific Research Applications

N-(4-cyanophenyl)-4-(dimethylamino)benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying protein-ligand interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(4-cyanophenyl)-4-(dimethylamino)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-cyanophenyl)-4-(dimethylamino)benzamide is unique due to the combination of the cyano and dimethylamino groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H15N3O

Molecular Weight

265.31 g/mol

IUPAC Name

N-(4-cyanophenyl)-4-(dimethylamino)benzamide

InChI

InChI=1S/C16H15N3O/c1-19(2)15-9-5-13(6-10-15)16(20)18-14-7-3-12(11-17)4-8-14/h3-10H,1-2H3,(H,18,20)

InChI Key

DCDNNNVNOAETFD-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C#N

Origin of Product

United States

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